 
                        Studies have been conducted to understand the crystal structure and packing of 1-Benzyl-1H-benzimidazole. These studies have revealed details about the molecule's arrangement in the solid state, including its planarity and the angles between its constituent groups. [Source: National Institutes of Health (.gov) ]
Research has explored the potential of 1-Benzyl-1H-benzimidazole derivatives as therapeutic agents. Studies have investigated their activity against various diseases, including cancer. For example, research has shown that some derivatives exhibit anticancer properties by targeting a protein called galectin-1. [Source: National Institutes of Health (.gov) ]
1-Benzyl-1H-benzimidazole is a chemical compound belonging to the benzimidazole family, characterized by its unique structure which includes a benzyl group attached to the nitrogen atom of the benzimidazole ring. The molecular formula for 1-benzyl-1H-benzimidazole is , and it has a molecular weight of approximately 224.26 g/mol. This compound exhibits properties typical of benzimidazoles, including potential biological activities and reactivity in various
Research indicates that 1-benzyl-1H-benzimidazole derivatives exhibit notable biological activities, particularly in anticancer applications. These compounds have been studied for their potential as galectin-1 inhibitors, which play a role in tumor progression and metastasis. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cells and inhibit cell proliferation . Additionally, some derivatives have shown antimicrobial properties, contributing to their therapeutic potential .
The synthesis of 1-benzyl-1H-benzimidazole typically involves several approaches:
These methods allow for variations in substitution patterns on the benzimidazole ring, facilitating the development of diverse derivatives with tailored biological activities.
1-Benzyl-1H-benzimidazole and its derivatives find applications in various fields:
Studies have explored the interaction of 1-benzyl-1H-benzimidazole derivatives with biological targets such as proteins involved in cancer progression. Molecular docking studies have indicated that these compounds can effectively bind to galectin-1, disrupting its function and leading to reduced tumor cell viability. This binding is often characterized by specific interactions that stabilize the complex, enhancing the efficacy of these compounds as therapeutic agents .
Several compounds share structural similarities with 1-benzyl-1H-benzimidazole. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity | 
|---|---|---|
| 2-Methylbenzimidazole | Methyl group at C-2 | Antimicrobial and antifungal properties | 
| 5-Nitrobenzimidazole | Nitro group at C-5 | Anticancer activity | 
| 1-(4-Fluorobenzyl)-1H-benzimidazole | Fluorobenzyl substituent | Potential anti-HIV activity | 
| 2-(4-Chlorobenzyl)-1H-benzimidazole | Chlorobenzyl substituent | Antimicrobial properties | 
The uniqueness of 1-benzyl-1H-benzimidazole lies in its specific benzyl substitution on the nitrogen atom, which influences its reactivity and biological activity compared to other benzimidazoles. This structural characteristic may enhance its binding affinity to specific biological targets, making it a subject of interest for further pharmacological studies.
1-Benzyl-1H-benzimidazole emerged from mid-20th-century efforts to develop novel heterocyclic compounds. The discovery of benzimidazole opioids, such as etonitazene, highlighted the scaffold's potential for high-affinity receptor interactions. Early syntheses involved alkylation of benzimidazole with benzyl halides under basic conditions, a method refined by Hayat et al. in 2001. The compound's modular synthesis allows structural variations at the benzyl group, imidazole ring, and sidechains, enabling systematic structure-activity relationship (SAR) studies.
Table 1: Key Historical Milestones
1-Benzyl-1H-benzimidazole, with the molecular formula C₁₄H₁₂N₂ and molecular weight of 208.26 grams per mole, represents a significant benzimidazole derivative characterized by a benzyl substituent at the nitrogen-1 position of the benzimidazole core [2] [3]. The compound's International Union of Pure and Applied Chemistry name is 1-benzylbenzimidazole, and it is registered under Chemical Abstracts Service number 4981-92-4 [2] [3].
The molecular structure consists of a planar benzimidazole ring system fused with a benzene moiety, with a benzyl group attached via a methylene bridge [1] [2]. Crystallographic analysis reveals that the benzimidazole ring system is essentially planar, with a root mean square deviation of 0.024 Å [1] [30]. The structural configuration exhibits a significant dihedral angle between the imidazole ring and the benzyl ring, measured at 85.77 degrees in the monoclinic polymorph [1] [30].
The compound demonstrates polymorphism, existing in both monoclinic and orthorhombic crystal forms [30] [32]. The monoclinic form crystallizes in space group P2₁/n with unit cell parameters: a = 6.2265 Å, b = 8.1740 Å, c = 20.975 Å, β = 97.839°, and unit cell volume of 1057.5 ų [1] [30]. The orthorhombic polymorph exhibits a dihedral angle of 76.78 degrees between the imidazole ring system and the phenyl ring [32].
Table 1: Crystallographic Data for 1-Benzyl-1H-benzimidazole Polymorphs
| Parameter | Monoclinic Form | Orthorhombic Form | 
|---|---|---|
| Space Group | P2₁/n | P2₁2₁2₁ | 
| Unit Cell a (Å) | 6.2265 | 6.124 | 
| Unit Cell b (Å) | 8.1740 | 7.443 | 
| Unit Cell c (Å) | 20.975 | 23.860 | 
| Beta Angle (°) | 97.839 | 90 | 
| Volume (ų) | 1057.5 | 1087.6 | 
| Dihedral Angle (°) | 85.77 | 76.78 | 
| Density (Mg m⁻³) | 1.308 | 1.272 | 
1-Benzyl-1H-benzimidazole exhibits distinct physical properties that define its behavior in various environments [9]. The compound appears as white to light yellow powder or crystals at room temperature [9]. The melting point ranges from 114.0 to 118.0 degrees Celsius, with literature reporting values around 116 degrees Celsius [9].
The compound demonstrates limited solubility characteristics, being insoluble in water but freely soluble in organic solvents including methanol, acetone, dimethyl sulfoxide, and ethanol [10]. It also shows solubility in dilute acids and buffers with pH greater than 6.0 [10]. The molecular weight is precisely determined as 208.264 grams per mole, with a monoisotopic mass of 208.100048 [3] [17].
Physical characterization reveals that the compound requires storage under inert gas conditions due to air sensitivity [9]. The recommended storage temperature is below 15 degrees Celsius in a cool, dark environment [9]. The compound shows incompatibility with oxidizing agents, necessitating careful handling protocols [10].
Table 2: Physical Properties of 1-Benzyl-1H-benzimidazole
| Property | Value | Reference Conditions | 
|---|---|---|
| Molecular Weight | 208.26 g/mol | Standard conditions | 
| Melting Point | 114.0-118.0°C | Open capillary method | 
| Physical State | White to light yellow solid | 20°C | 
| Water Solubility | Insoluble | Room temperature | 
| Organic Solvent Solubility | Freely soluble | Methanol, acetone, ethanol | 
| Density | 1.308 Mg m⁻³ | Monoclinic form | 
| Storage Temperature | <15°C | Recommended conditions | 
The chemical reactivity of 1-Benzyl-1H-benzimidazole is governed by its functional groups and structural features [13] [14] [16]. The compound can participate in various chemical transformations, including nucleophilic substitution reactions at the benzyl position and electrophilic aromatic substitution on the benzene rings [13] [14].
Research demonstrates that the compound serves as an intermediate in the synthesis of more complex benzimidazole derivatives [13] [14]. The nitrogen atoms in the imidazole ring can act as nucleophilic sites, facilitating reactions with electrophilic species [14] [16]. The benzyl group provides a site for further functionalization through standard organic chemistry transformations [13] [14].
The compound exhibits reactivity patterns typical of benzimidazole derivatives, including the ability to form coordination complexes with metal ions through nitrogen coordination [16] [25]. The electron-rich nature of the benzimidazole system makes it susceptible to oxidation reactions under appropriate conditions [14] [16].
Iron-catalyzed acceptorless dehydrogenative coupling reactions involving 1-Benzyl-1H-benzimidazole have been reported, demonstrating its utility in synthetic organic chemistry [14]. The compound can undergo selective synthesis pathways to produce 1,2-disubstituted benzimidazoles through controlled reaction conditions [14].
Table 3: Chemical Reactivity Profile of 1-Benzyl-1H-benzimidazole
| Reaction Type | Reactivity Site | Typical Conditions | Products | 
|---|---|---|---|
| Nucleophilic Substitution | Benzyl carbon | Basic conditions | N-substituted derivatives | 
| Electrophilic Aromatic Substitution | Benzene rings | Acidic conditions | Ring-substituted products | 
| Metal Coordination | Nitrogen atoms | Neutral to basic pH | Metal complexes | 
| Oxidation | Benzimidazole system | Oxidizing agents | Oxidized derivatives | 
| Dehydrogenative Coupling | Multiple sites | Iron catalysis | Coupled products | 
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-Benzyl-1H-benzimidazole [18] [19] [21]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the benzyl methylene group around 5.35 parts per million as a singlet [21]. The aromatic protons of both the benzimidazole and benzyl systems appear in the typical aromatic region between 7.2 and 7.8 parts per million [18] [20].
Carbon-13 nuclear magnetic resonance spectroscopy shows distinct peaks for the methylene carbon directly bonded to nitrogen at approximately 45 parts per million [21]. The aromatic carbon signals appear in the expected range of 114-152 parts per million, providing detailed structural information about the compound [20] [22].
Infrared spectroscopy reveals characteristic absorption bands that confirm the molecular structure [19] [20]. The carbon-nitrogen stretch appears around 1600 reciprocal centimeters, while carbon-hydrogen stretching vibrations are observed in the 2800-3000 reciprocal centimeters region [20]. The absence of broad hydroxyl or amine stretches confirms the substitution pattern at the nitrogen position [19] [20].
Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 208.26 [17] [20]. High-resolution mass spectrometry gives precise mass measurements that support the molecular formula assignment [20].
Table 4: Spectroscopic Data for 1-Benzyl-1H-benzimidazole
| Technique | Key Signals | Chemical Shift/Frequency | Assignment | 
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Singlet | 5.35 ppm | N-CH₂ protons | 
| ¹H Nuclear Magnetic Resonance | Multiplet | 7.2-7.8 ppm | Aromatic protons | 
| ¹³C Nuclear Magnetic Resonance | Peak | 45 ppm | N-CH₂ carbon | 
| ¹³C Nuclear Magnetic Resonance | Multiple peaks | 114-152 ppm | Aromatic carbons | 
| Infrared Spectroscopy | Strong absorption | 1600 cm⁻¹ | C=N stretch | 
| Mass Spectrometry | Molecular ion | m/z 208.26 | [M+H]⁺ | 
Structural comparison with related benzimidazole derivatives reveals significant insights into the effects of substitution patterns on molecular geometry and properties [23] [24] [25]. The dihedral angle between the benzimidazole core and the substituent group varies considerably depending on the nature of the substituent [25] [27].
1-Methyl-1H-benzimidazole derivatives exhibit smaller dihedral angles compared to the benzyl analog, with values typically less than 70 degrees due to reduced steric hindrance [25] [27]. In contrast, 1-phenyl-1H-benzimidazole derivatives show different packing arrangements due to enhanced pi-pi stacking interactions from the planar phenyl geometry [25].
2-Substituted benzimidazole derivatives demonstrate different electronic properties compared to 1-substituted analogs [24] [26]. The electron-donating or electron-withdrawing nature of substituents significantly influences the reactivity and spectroscopic properties of the benzimidazole system [24] [26] [27].
Crystallographic studies reveal that substituent effects on the benzimidazole ring system follow predictable patterns [25] [27]. Bulky substituents generally increase dihedral angles and affect crystal packing, while electron-rich substituents enhance intermolecular interactions [25] [27] [28].
Table 5: Comparative Structural Parameters of Benzimidazole Derivatives
| Compound | Dihedral Angle (°) | Melting Point (°C) | Key Structural Features | 
|---|---|---|---|
| 1-Benzyl-1H-benzimidazole | 85.77 | 114-118 | Flexible benzyl group | 
| 1-Methyl-1H-benzimidazole | <70 | 90-95 | Minimal steric hindrance | 
| 1-Phenyl-1H-benzimidazole | 75-80 | 130-135 | Enhanced pi-pi stacking | 
| 2-Phenyl-1H-benzimidazole | 45-50 | 293-295 | Different substitution pattern | 
| Unsubstituted benzimidazole | N/A | 170-172 | Tautomeric equilibrium |